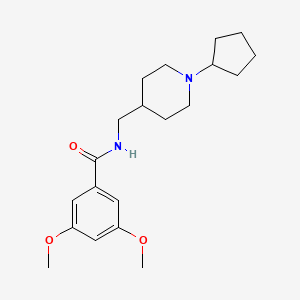

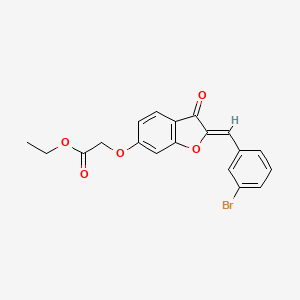

![molecular formula C7H12O3S B2944681 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid CAS No. 933757-92-7](/img/structure/B2944681.png)

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C7H12O3S . It is also known as thiomalic acid.

Molecular Structure Analysis

The molecular structure of “2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid” consists of a tetrahydrofuran ring (oxolan) with a methyl group attached to it. This methyl group is further linked to a sulfanyl group, which is connected to an acetic acid molecule .Physical And Chemical Properties Analysis

“2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid” is a powder at room temperature . It has a molecular weight of 176.23 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Scientific Research Applications

Environmental Degradation of Herbicides

Research on the environmental fate of herbicides such as metolachlor and alachlor involves studying their breakdown products, including ethane sulfonic acid (ESA) and oxanillic acid. Studies have revealed that these herbicides, when exposed to aquatic systems, produce breakdown products that have significant environmental impacts (Graham et al., 1999).

Photochemical Properties in Photosynthesis

The chemical and photochemical properties of 1,2-dithiolane, a compound related to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, have been studied to understand its role in photosynthesis. This research provides insights into the energy transfer mechanisms in natural systems, with a focus on compounds like 6-thioctic acid (Barltrop et al., 1954).

Catalysis in Chemical Synthesis

In the field of chemical synthesis, 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid-related compounds are studied for their role in catalysis. For example, the oxidation of methane to acetic acid, a vital petrochemical process, involves catalysts that can facilitate the reaction under specific conditions. Understanding the role of such catalysts is crucial for developing more efficient industrial processes (Periana et al., 2003).

Antioxidant Properties

Compounds like N-Acetyl Cysteine, which have structural similarities to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, exhibit antioxidant properties. These compounds trigger intracellular reactions that lead to the production of protective substances within cells. Such findings are significant for understanding cellular defense mechanisms against oxidative stress (Ezeriņa et al., 2018).

Applications in Mineral Analysis

Organic acids, including those related to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, have been utilized in the examination of minerals. This research provides valuable insights into the applications of organic acids in chemical analysis, particularly in the decomposition and analysis of various mineral forms (Bolton, 1879).

Biological Activity of Heteroatomic Compounds

Studies on the synthesis and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone, which are structurally related to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, shed light on their potential for medical applications. These compounds exhibit antioxidant effects and influence the functioning of biological membranes, suggesting their potential in drug development (Farzaliyev et al., 2020).

properties

IUPAC Name |

2-(oxolan-2-ylmethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h6H,1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLXXYLWKORWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

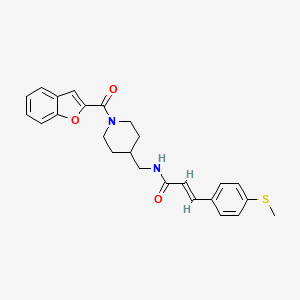

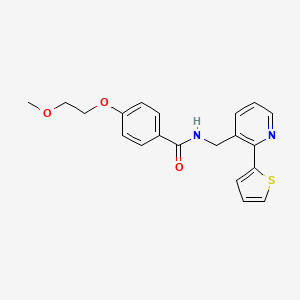

![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)

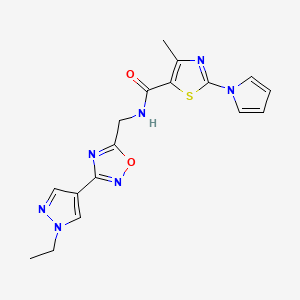

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

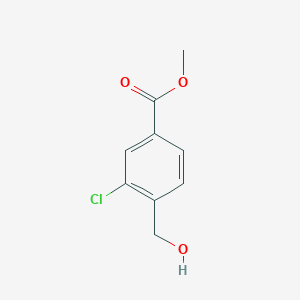

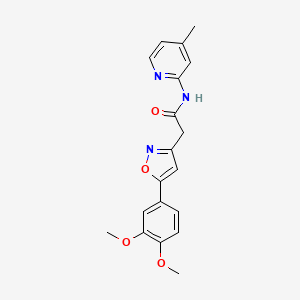

![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)

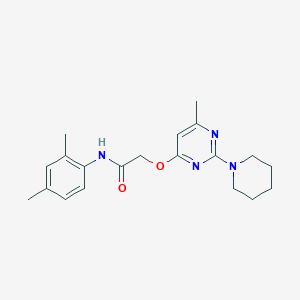

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)